Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid
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Overview
Description
Rel-(2S,3S)-bicyclo[222]octane-2,3-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes two carboxylic acid groups attached to a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a starting material. The synthetic route may include steps such as cycloaddition reactions, oxidation, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
Scientific Research Applications
Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in catalytic applications, the compound may act as a nucleophile or base, facilitating various organic transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst and reagent in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with applications in drug discovery and organic synthesis.
Uniqueness
Rel-(2S,3S)-bicyclo[22Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h5-8H,1-4H2,(H,11,12)(H,13,14)/t5?,6?,7-,8-/m0/s1 |
InChI Key |
DOYWWWWTUGGBQS-GHNGIAPOSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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